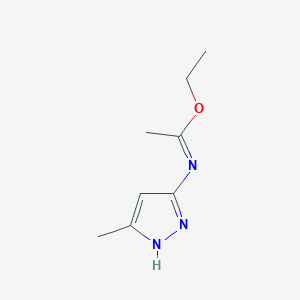![molecular formula C8H16O3Si B14366450 3,3-Diethoxy-6-oxa-3-silabicyclo[3.1.0]hexane CAS No. 92477-68-4](/img/structure/B14366450.png)
3,3-Diethoxy-6-oxa-3-silabicyclo[3.1.0]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Diethoxy-6-oxa-3-silabicyclo[3.1.0]hexane is a unique organosilicon compound characterized by its bicyclic structure. This compound contains silicon, oxygen, and carbon atoms arranged in a specific configuration, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethoxy-6-oxa-3-silabicyclo[3.1.0]hexane typically involves the reaction of 3,3-dimethyl-6-oxa-3-silabicyclo[3.1.0]hexane with various reagents. One notable method includes the reaction with N-benzyltriphenylphosphinimine, which yields 1,3-butadiene and 2,2,4,4-tetramethyl-6-vinyl-1,3-dioxa-2,4-disilacyclohexane . The reaction conditions often involve specific temperatures and catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Diethoxy-6-oxa-3-silabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include fluoride ions, which can attack the silicon or germanium atoms in the compound, leading to the loss of isoprene or butadiene . The reaction conditions often involve specific temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include 1,3-butadiene and various disilacyclohexanes, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3,3-Diethoxy-6-oxa-3-silabicyclo[3.1.0]hexane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: Its unique structure makes it a subject of interest in the study of silicon-based life forms.
Industry: Used in the production of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 3,3-Diethoxy-6-oxa-3-silabicyclo[3.1.0]hexane involves its interaction with various molecular targets and pathways. For example, the reaction with N-benzyltriphenylphosphinimine involves the formation of dimethylsilanone, which then reacts with 2,2-dimethyl-4-vinylsilaoxetane . This mechanism highlights the compound’s reactivity and potential for forming complex products.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3-Dimethyl-6-oxa-3-silabicyclo[3.1.0]hexane
- 3,3-Dimethyl-6-oxa-3-germabicyclo[3.1.0]hexane
- 2,7-Dimethyl-2,3:7,8-diepoxy-5-spiro[4.4]nonane
Uniqueness
3,3-Diethoxy-6-oxa-3-silabicyclo[3.1.0]hexane is unique due to its specific arrangement of silicon, oxygen, and carbon atoms, which imparts distinct chemical properties and reactivity. Its ability to undergo various reactions and form complex products makes it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
92477-68-4 |
|---|---|
Fórmula molecular |
C8H16O3Si |
Peso molecular |
188.30 g/mol |
Nombre IUPAC |
3,3-diethoxy-6-oxa-3-silabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C8H16O3Si/c1-3-9-12(10-4-2)5-7-8(6-12)11-7/h7-8H,3-6H2,1-2H3 |
Clave InChI |
OERGSTIXJWIKFF-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si]1(CC2C(C1)O2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


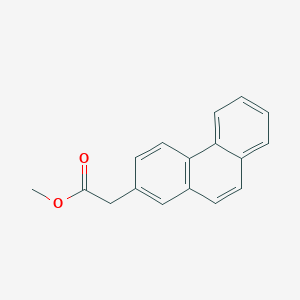
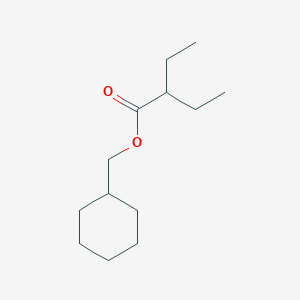
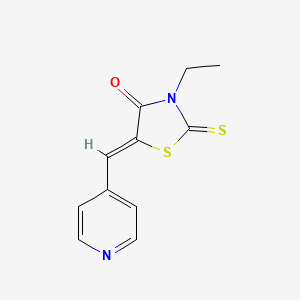
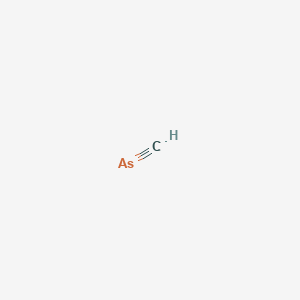
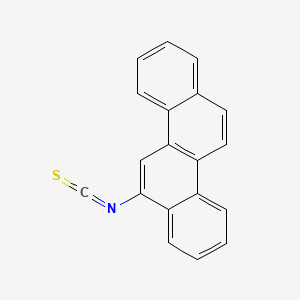
![N-Phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxamide](/img/structure/B14366386.png)
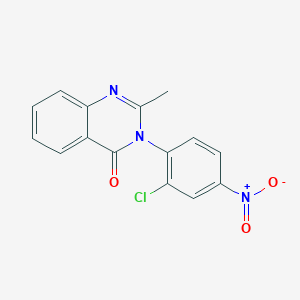
![1-{3-[(Propan-2-yl)sulfanyl]propoxy}-3-(trifluoromethyl)benzene](/img/structure/B14366394.png)
![2-[Imino(phenyl)acetyl]-N-propylbenzamide](/img/structure/B14366399.png)


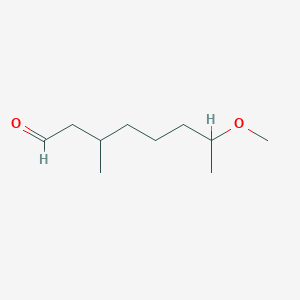
![Ethyl 2-hydroxy-5-[2-(thiophen-2-yl)acetamido]benzoate](/img/structure/B14366417.png)
